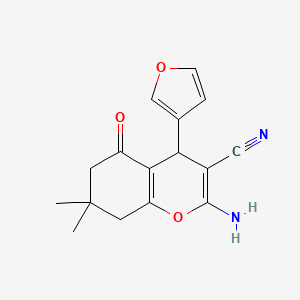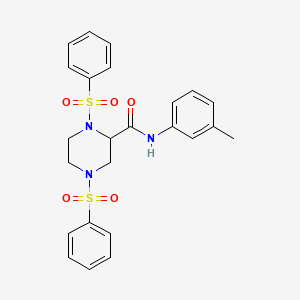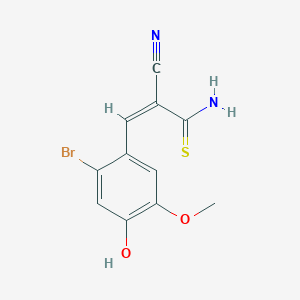![molecular formula C17H11IN2O3S B4966544 N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, commonly known as INDIGO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that exhibits a range of biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
作用机制
The mechanism of action of INDIGO is complex and varies depending on the specific application. In terms of its anticancer activity, INDIGO has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting mitochondrial function. As an enzyme inhibitor, INDIGO binds to the active site of the enzyme, preventing substrate binding and inhibiting enzyme activity. As a fluorescent probe, INDIGO interacts with biological molecules such as proteins and nucleic acids, resulting in fluorescence emission.
Biochemical and Physiological Effects:
INDIGO exhibits a range of biochemical and physiological effects, including anticancer activity, enzyme inhibition, and fluorescence emission. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using INDIGO in laboratory experiments is its versatility and diverse range of applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using INDIGO is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, its fluorescent properties may be affected by environmental factors such as pH and temperature, which must be carefully controlled in experiments.
未来方向
There are numerous future directions for the study of INDIGO. One potential area of research is the development of more efficient and selective enzyme inhibitors based on the structure of INDIGO. Additionally, INDIGO could be further investigated for its potential as a fluorescent probe for in vivo imaging. Furthermore, the anticancer activity of INDIGO could be studied in more detail to identify specific mechanisms of action and potential clinical applications. Overall, INDIGO is a promising compound with numerous potential applications in scientific research.
合成方法
The synthesis of INDIGO involves the reaction of 3-iodoaniline with isatin in the presence of a base to form an intermediate compound, which is then treated with sulfamic acid to yield INDIGO. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified using techniques such as column chromatography or recrystallization.
科学研究应用
INDIGO has been widely used in scientific research due to its diverse range of applications. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Additionally, INDIGO has been studied for its potential as a fluorescent probe for imaging biological systems, as it exhibits strong fluorescence properties.
属性
IUPAC Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULORWNDWRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
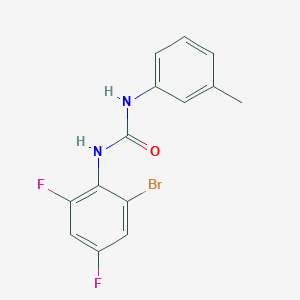
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
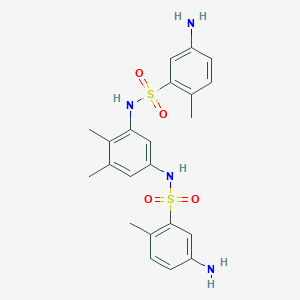
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)
